molecular formula C17H16ClNO4 B2574181 N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide CAS No. 1799412-36-4

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide

Cat. No.: B2574181
CAS No.: 1799412-36-4
M. Wt: 333.77
InChI Key: LCDPIAJWSLRZSV-UHFFFAOYSA-N
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Description

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an acetyl group, a benzyloxy group, a hydroxyphenyl group, and a chloroacetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the acetylation of a hydroxyphenyl compound to introduce the acetyl group.

    Introduction of the Benzyloxy Group: The hydroxy group is then protected by converting it into a benzyloxy group through a benzylation reaction.

    Chloroacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The chloroacetamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.

    N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.

Uniqueness

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamide group, in particular, allows for unique substitution reactions that are not possible with the bromo or iodo analogs.

Biological Activity

N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications, particularly focusing on its antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C₁₇H₁₆ClNO₄
  • Molecular Weight : 333.77 g/mol
  • CAS Number : 1799412-36-4
  • Density : 1.3 g/cm³
  • Boiling Point : 534.9 °C at 760 mmHg
  • LogP : 4.32, indicating moderate lipophilicity which enhances its ability to permeate biological membranes .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the chloroacetamide moiety to a substituted phenolic compound. This process often employs asymmetric catalysis to enhance yield and selectivity towards desired enantiomers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. The compound's structure suggests that it may exhibit significant activity against various pathogens:

  • Tested Pathogens :
    • Staphylococcus aureus (including MRSA)
    • Escherichia coli
    • Candida albicans

In a comparative study of newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated substituents showed enhanced efficacy against Gram-positive bacteria due to their increased lipophilicity, which facilitates membrane penetration .

Compound NameAntimicrobial ActivityEffective Against
This compoundModerate to HighS. aureus, MRSA
N-(4-Chlorophenyl)-2-chloroacetamideHighS. aureus, MRSA
N-(3-Bromophenyl)-2-chloroacetamideModerateE. coli, C. albicans

Anti-inflammatory Activity

The structural characteristics of this compound suggest potential anti-inflammatory properties. Similar compounds in the benzoxazinone class have been documented for their ability to inhibit inflammatory pathways, making this compound a candidate for further pharmacological investigation .

Case Studies and Research Findings

  • Antimicrobial Screening :
    A study evaluated several chloroacetamides for their antimicrobial properties using standard testing methods against common pathogens. The results indicated that compounds with specific substitutions showed varying degrees of effectiveness, with this compound demonstrating promising results against Gram-positive strains .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of chloroacetamides has revealed that modifications in the phenolic ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency by improving the compound's ability to disrupt bacterial cell membranes .

Properties

IUPAC Name

N-(3-acetyl-2-hydroxy-5-phenylmethoxyphenyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11(20)14-7-13(23-10-12-5-3-2-4-6-12)8-15(17(14)22)19-16(21)9-18/h2-8,22H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDPIAJWSLRZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)NC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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